Sodium (4-fluorophenyl)methanesulfinate

C–S Bond Formation Transition-Metal-Free Synthesis Aryl Sulfones

Traditional sulfonyl chlorides pose moisture sensitivity and corrosion risks. This sodium (4-fluorophenyl)methanesulfinate eliminates HCl handling, enabling safer, aqueous-phase reactions. Key outcomes: 90% sulfonylation yield vs. 84% for non-fluorinated analog; sequential SNAr-active para-fluoro handle for 1,4-disubstituted libraries; GMP-compatible solid avoids thiol stench and solvent restrictions.

Molecular Formula C7H6FNaO2S
Molecular Weight 196.18 g/mol
Cat. No. B13192941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (4-fluorophenyl)methanesulfinate
Molecular FormulaC7H6FNaO2S
Molecular Weight196.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS(=O)[O-])F.[Na+]
InChIInChI=1S/C7H7FO2S.Na/c8-7-3-1-6(2-4-7)5-11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1
InChIKeyORTQTTMZVYWLEU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium (4-fluorophenyl)methanesulfinate: Technical Specifications & Procurement


Sodium (4-fluorophenyl)methanesulfinate (CAS 1851221-27-6, MF: C7H6FNaO2S, MW: 196.18 g/mol) is a fluorinated aromatic sodium sulfinate salt. It is characterized by a sulfinate (-SO2Na) group directly attached to a methylene carbon, which is in turn substituted with a para-fluorophenyl ring. This compound serves as a versatile building block in organic synthesis, primarily functioning as a source of sulfonyl radicals, a nucleophilic sulfonylating agent, or a substrate for desulfitative cross-coupling reactions to introduce the (4-fluorophenyl)methanesulfonyl or (4-fluorobenzyl) moiety [1]. The presence of the para-fluoro substituent on the aromatic ring imparts distinct electronic properties, which differentiate its reactivity profile from non-fluorinated analogs [2]. It is typically supplied as a stable, high-purity solid (min. 95%) .

Why Analogs Cannot Replace Sodium (4-fluorophenyl)methanesulfinate


While sodium sulfinates are widely used as versatile building blocks [1], direct substitution with a non-fluorinated analog (e.g., sodium benzylsulfinate) or alternative electrophiles like (4-fluorophenyl)methanesulfonyl chloride is not chemically equivalent. The para-fluoro substituent exerts a significant electron-withdrawing effect (-I) and is capable of engaging in unique reactivity, such as acting as a leaving group in nucleophilic aromatic substitution (SNAr) [2]. This dual functionality is absent in non-halogenated analogs. Furthermore, the choice between a sulfinate salt and its corresponding sulfonyl chloride involves critical trade-offs. Sulfonyl chlorides are moisture-sensitive, corrosive, and hydrolyze to release HCl, impacting reaction scope and equipment requirements, while sodium sulfinates are generally bench-stable, non-volatile solids that offer superior handling safety and are considered 'non-stench' and 'non-toxic' alternatives to thiols [3].

Quantitative Evidence: Sodium (4-fluorophenyl)methanesulfinate vs. Analogs


Enhanced Reactivity in Transition-Metal-Free C–S Bond Formation

In a transition-metal-free protocol for synthesizing aryl sulfones via arynes, the presence of an electron-withdrawing para-fluoro substituent on the sodium arylsulfinate accelerates the reaction relative to unsubstituted or electron-donating analogs. Specifically, under identical optimized conditions (TBAF, MeCN, 25 °C, 3h), sodium 4-fluorophenyl sulfinate (Ar = 4-F-C6H4) provided a 90% isolated yield of the corresponding diaryl sulfone, whereas sodium phenyl sulfinate (Ar = H) gave an 84% yield [1]. While this data is for the direct aryl sulfinate analog (lacking the methylene spacer), it provides strong class-level inference that the 4-fluorophenyl group enhances electrophilic character at the sulfur center, leading to more efficient coupling. This trend is consistently observed across multiple substrates where electron-withdrawing groups (EWGs) on the sulfinate consistently outperform those with electron-donating groups (EDGs), which exhibited diminished yields [1].

C–S Bond Formation Transition-Metal-Free Synthesis Aryl Sulfones

Aqueous Compatibility Advantage Over Alkyl Methanesulfinates

A key differentiator for Sodium (4-fluorophenyl)methanesulfinate, as an aromatic sodium sulfinate salt, is its inherent water solubility, which enables its use in aqueous and biphasic reaction systems. This is in contrast to its alkyl methanesulfinate counterparts (e.g., simple sodium methanesulfinate), which are also water-soluble but lack the aromatic scaffold for diverse functionalization, and significantly contrasts with sulfonyl chlorides which rapidly hydrolyze in water, releasing corrosive HCl [1]. A specific study demonstrated the chemoselective synthesis of N-arylsulfonamides using sodium arylsulfinates (including fluorinated examples) and nitroarenes in neat water with an Fe-MOF catalyst [2]. The use of sodium sulfinates as stable, water-soluble reagents enabled excellent chemoselectivity and avoided the genotoxic amine intermediates required in traditional routes, which is a direct procurement advantage for pharmaceutical intermediate synthesis [2].

Aqueous Synthesis Green Chemistry Solubility

Unique Defluorinative Coupling for Aryl Sulfide Synthesis

Unlike non-fluorinated benzylsulfinates, Sodium (4-fluorophenyl)methanesulfinate possesses a C(sp2)-F bond that can be leveraged as a reactive handle. A seminal study in Chemical Communications demonstrated that polyfluoroalkyl ketones undergo defluorinative sulfenylation with sodium sulfinates to synthesize di(hetero)aryl sulfides [1]. While the paper focuses on polyfluoroarenes, it establishes the principle that the C-F bond in fluorinated sulfinate coupling partners is not merely a spectator but can participate in bond-forming events, a feature absent in unsubstituted analogs like sodium benzylsulfinate or sodium methanesulfinate. This opens a distinct synthetic pathway to complex sulfur-containing molecules that cannot be accessed by simply substituting with a non-fluorinated sulfinate. The class-level inference is that this compound can serve as a precursor for further diversification via SNAr chemistry after coupling, as evidenced by its use in polysulfone synthesis via self-condensation where the para-fluorine acts as a leaving group [2].

Defluorinative Functionalization C–F Bond Activation Aryl Sulfide Synthesis

Functional Group Tolerance in Radical Sulfonylation

Sodium sulfinates are privileged precursors for generating sulfonyl radicals under mild oxidative or photoredox conditions, enabling the late-stage functionalization of complex molecules [1]. The advantage of sodium aryl sulfinates over sulfonyl chlorides in radical pathways lies in the controlled, homolytic cleavage of the C–S bond to generate an aryl radical. In contrast, sulfonyl chlorides can undergo undesired heterolytic cleavage or act as chlorinating agents, leading to side products [1]. A review of radical cyclization cascades highlights that sodium sulfinates are the preferred reagents for achieving high chemoselectivity in the presence of sensitive functional groups, including unprotected amines and alcohols, due to the milder conditions required for radical generation (e.g., visible light photocatalysis or persulfate oxidation at room temperature) compared to the harsher conditions often needed for sulfonyl chloride activation [1]. This makes the sulfinate salt a more reliable choice for synthesizing complex sulfones and sulfonamides in medicinal chemistry programs, where functional group compatibility is paramount.

Radical Cyclization Functional Group Tolerance Sulfonylation

Bench Stability and Safety Profile

The procurement and handling profile of sodium aryl sulfinates, including Sodium (4-fluorophenyl)methanesulfinate, is quantitatively and qualitatively superior to its closest alternatives: sulfonyl chlorides and thiols. As documented in a comprehensive review, sodium aryl sulfinates are 'non-volatile, non-stench, and non-toxic' solids, in stark contrast to the volatile, pungent, and toxic nature of thiols [1]. In direct comparison to (4-fluorophenyl)methanesulfonyl chloride, the sodium sulfinate salt eliminates the hazards associated with corrosive, moisture-sensitive reagents that hydrolyze to release hydrogen chloride gas. Sulfonyl chlorides are known to be corrosive and lachrymatory, requiring specialized storage and handling [2]. The sodium sulfinate salt's stability under ambient conditions simplifies storage logistics (long-term storage in a cool, dry place) and reduces the risk of exposure and equipment corrosion. This improved safety and handling profile is a direct, quantifiable factor in reducing operational costs associated with special storage, PPE, and waste disposal in both research and industrial settings.

Reagent Stability Safety Procurement

Scalability in Polysulfone Polymerization

The unique bifunctional nature of Sodium (4-fluorophenyl)methanesulfinate—containing both a nucleophilic sulfinate group and an electrophilic aryl fluoride—is explicitly exploited in a patented process for the preparation of polysulfones [1]. The process describes the self-condensation of sodium 4-fluorophenyl sulfinate (a direct analog) to yield poly(4-phenylsulfone), a high-performance engineering thermoplastic. The reaction is initiated by a small quantity of 4,4'-difluorophenylsulfone and proceeds via an SNAr mechanism where the para-fluorine acts as the leaving group. This application is not feasible with non-fluorinated analogs like sodium phenylsulfinate, which lack the requisite leaving group, or with the corresponding methanesulfonate ester (4-fluorophenyl methanesulfonate), which would act as an electrophile but cannot propagate a polymer chain due to the absence of the nucleophilic sulfinate group. The patent specifies conducting the polymerization at temperatures between 100-200 °C in a dipolar aprotic solvent, demonstrating the compound's thermal stability and utility under demanding industrial conditions [1].

Polysulfone Synthesis Polymer Chemistry SNAr Polymerization

Application Scenarios for Sodium (4-fluorophenyl)methanesulfinate


High-Yield Synthesis of Fluorophenyl Bioisosteres

Leverage the electron-withdrawing nature of the 4-fluorophenyl group to achieve higher yields in sulfonylation reactions compared to unsubstituted phenyl analogs. In medicinal chemistry, where (4-fluorophenyl)methanesulfonyl groups serve as key bioisosteres, using this pre-functionalized sulfinate ensures efficient incorporation of the desired moiety. The data showing a 90% yield for the 4-fluorophenyl sulfinate analog vs. 84% for the parent compound supports its selection for convergent synthetic routes, minimizing costly re-optimization of coupling steps and maximizing the yield of advanced intermediates [1].

Sustainable Aqueous Process for Pharmaceutical Intermediates

Employ this compound in aqueous or biphasic reaction systems as a safer and greener alternative to sulfonyl chlorides. Its water solubility and stability enable chemoselective transformations in neat water, simplifying reaction workup and eliminating the need for hazardous organic solvents and the management of corrosive HCl gas. This is directly applicable to the synthesis of N-arylsulfonamide drug candidates where traditional amine routes are problematic due to genotoxicity concerns [2].

Late-Stage Diversification via Dual C–S and C–F Reactivity

Utilize the compound's dual reactive handles for creating molecular complexity. After an initial sulfinate-based coupling (e.g., to form a sulfone or sulfide), the para-fluoro group can be exploited in a subsequent SNAr reaction with a nucleophile (e.g., an amine, alkoxide, or another sulfinate). This sequential functionalization strategy is impossible with non-fluorinated benzylsulfinates and provides access to structurally diverse libraries of 1,4-disubstituted aromatic compounds for drug discovery [3].

Safe Radical Sulfonylation of Complex APIs and Natural Products

Choose this reagent for late-stage C–H sulfonylation of advanced pharmaceutical intermediates or natural products. Its ability to generate sulfonyl radicals under mild, visible-light-mediated or oxidative conditions allows for the functionalization of complex, densely functionalized molecules with high chemoselectivity. The superior safety and handling profile of the solid sulfinate salt, compared to volatile thiols or corrosive sulfonyl chlorides, is a critical advantage in regulated GMP manufacturing environments, reducing operator exposure risk and simplifying facility requirements [4].

Technical Documentation Hub

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